![molecular formula C8H12O B13457830 Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
Bicyclo[4.2.0]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[420]octan-3-one is a bicyclic organic compound characterized by its unique ring structure
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing bicyclo[4.2.0]octan-3-one involves the [2+2] ketene cycloaddition reaction. This method utilizes ketene and a suitable diene to form the bicyclic structure . Another approach involves the trapping of an unstable tautomer with benzylideneacetoneiron tricarbonyl, followed by oxidative cleavage with ceric ammonium nitrate .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis methods are tailored for laboratory-scale production and involve complex reaction conditions that may not be easily scalable.
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using reagents like ceric ammonium nitrate to form different oxidation products .
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for the oxidative cleavage of this compound.
Reduction: Hydrogenation reactions can be performed using catalysts like palladium on carbon.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage with ceric ammonium nitrate yields a ketone product .
科学的研究の応用
Bicyclo[4.2.0]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in the field of molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which bicyclo[4.2.0]octan-3-one exerts its effects involves its interaction with various molecular targets. The compound’s unique ring structure allows it to participate in specific chemical reactions that can influence biological pathways. Detailed studies on its mechanism of action are still ongoing.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes.
Bicyclo[3.3.0]octane: Another related compound with a different ring fusion pattern.
Uniqueness
Bicyclo[4.2.0]octan-3-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
bicyclo[4.2.0]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-4-3-6-1-2-7(6)5-8/h6-7H,1-5H2 |
InChIキー |
BKYVBZYUNBEYLI-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1CCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


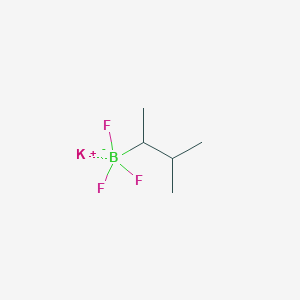
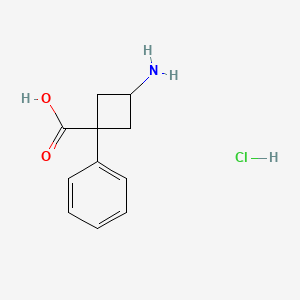
amine hydrochloride](/img/structure/B13457756.png)
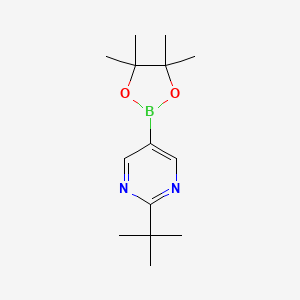
![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)
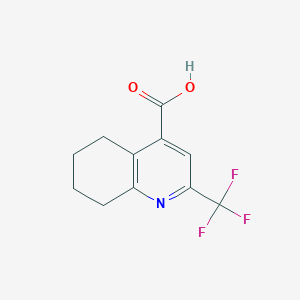
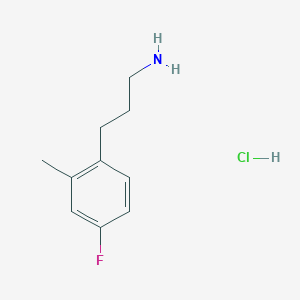
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
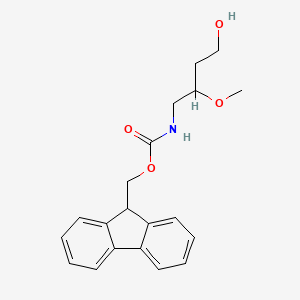
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
